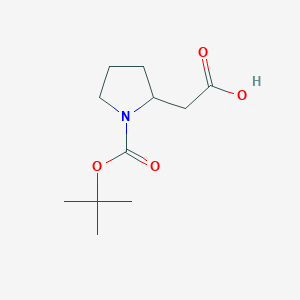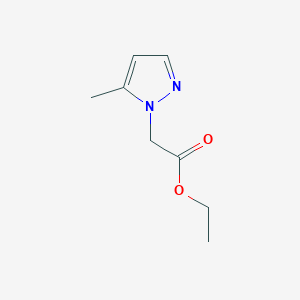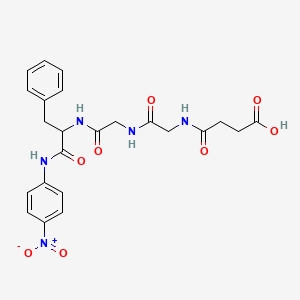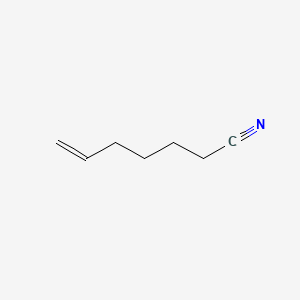
6-Heptenenitrile
Vue d'ensemble
Description
6-Heptenenitrile is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. The studies provided offer insights into the synthesis, molecular structure, and reactivity of compounds closely related to 6-heptenenitrile, such as bicyclo[4.1.0]hept-1,6-ene and derivatives of 5,6-dideoxy-6-halogeno-α-D-xylo-hept-5-eno-furanurononitriles.
Synthesis Analysis
The synthesis of compounds related to 6-heptenenitrile involves the generation of bicyclo[4.1.0]hept-1,6-ene through the elimination process and the preparation of 5,6-dideoxy-6-halogeno-α-D-xylo-hept-5-eno-furanurononitriles. Bicyclo[4.1.0]hept-1,6-ene is generated by the elimination of a chloro-trimethylsilyl precursor in the gas phase over solid fluoride at 25 degrees Celsius . The synthesis of 5,6-dideoxy-6-halogeno derivatives involves halogenation and subsequent reactions to form the nitrile group .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a nitrile group attached to a heptene chain. The bicyclo[4.1.0]hept-1,6-ene shows a significant strain of approximately 17 kcal/mol over that for 1,2-dimethylcyclopropene, indicating a highly strained and reactive molecular structure . The configuration of the geometrical isomers of the 5,6-dideoxy-6-halogeno derivatives is determined through specific methods, which are crucial for understanding the reactivity and synthesis of these compounds .
Chemical Reactions Analysis
The reactivity of these compounds is highlighted by various chemical reactions. Bicyclo[4.1.0]hept-1,6-ene undergoes dimerization and oxidation to form carbonyl products . The 5,6-dideoxy-6-halogeno derivatives undergo reactions with nucleophiles to form six-membered rings or cyclized to five-membered rings depending on the conditions . The reaction of 6-methyl-5-hepten-2-one with malononitrile results in the synthesis of unsaturated nitriles, which can be further alkylated or reduced .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The strain in the bicyclo[4.1.0]hept-1,6-ene molecule affects its stability and reactivity . The properties of the 5,6-dideoxy-6-halogeno derivatives are described, and their reactivity with various nucleophiles indicates a versatile chemistry that can lead to different products based on the reaction conditions . The high yield of the reaction between 6-methyl-5-hepten-2-one and malononitrile suggests that the unsaturated nitriles have stable and favorable properties for synthesis .
Applications De Recherche Scientifique
Biodegradation and Biotransformation of Explosives
- Study Focus: This study discusses the metabolism of toxic compounds by microorganisms and plants, crucial for managing pollutants in the environment. The research is oriented towards understanding the biochemical pathways of nitramine degradation in microorganisms, which could be relevant to compounds like 6-Heptenenitrile (Rylott, Lorenz, & Bruce, 2011).
(E)-Selective Hydrolysis of α,β-Unsaturated Nitriles
- Key Insights: This paper explores the hydrolysis of α,β-unsaturated nitriles by the recombinant nitrilase AtNIT1 from Arabidopsis thaliana. It demonstrates how specific isomers can be selectively hydrolyzed to corresponding carboxylic acids, which might be applicable to 6-Heptenenitrile (Effenberger & Oßwald, 2001).
Aerobic Biodegradation of TNT by Bacillus cereus
- Relevance: This study, while focused on TNT, explores the degradation of nitroaromatic compounds in a bacterial context. Insights from this research could potentially be applied to understand the biodegradation pathways of compounds similar to 6-Heptenenitrile (Mercimek et al., 2013).
Reaction of 6-Methyl-5-hepten-2-on with Malononitrile
- Study Findings: This research investigates the synthesis of unsaturated nitriles, which is closely related to the chemistry of 6-Heptenenitrile. It highlights the procedures for synthesizing and manipulating similar compounds (Watanabe et al., 1978).
2D Metal Carbides and Nitrides (MXenes) for Energy Storage
- Application Area: The paper discusses the properties of MXenes, including nitrides, for energy storage applications. This could provide insights into the potential use of 6-Heptenenitrile derivatives in energy-related fields (Anasori, Lukatskaya, & Gogotsi, 2017).
Biodegradation of Nitroaromatic Compounds
- Research Focus: This study offers insights into the microbial systems capable of transforming or biodegrading nitroaromatic compounds. It might provide a broader understanding of how compounds like 6-Heptenenitrile could be biodegraded (Spain, 2013).
Safety And Hazards
6-Heptenenitrile is classified as a combustible liquid (Category 4), acute toxicity oral (Category 4), and skin sensitizer (Category 1) . It is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling this chemical .
Propriétés
IUPAC Name |
hept-6-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWQKLRMIQIHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399821 | |
| Record name | 6-Heptenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Heptenenitrile | |
CAS RN |
5048-25-9 | |
| Record name | 6-Heptenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Heptenenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



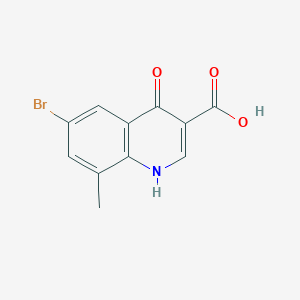
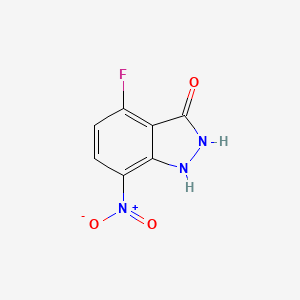
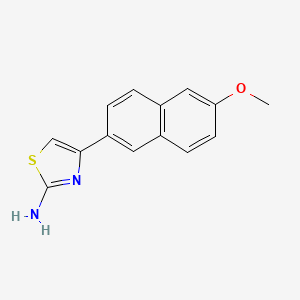


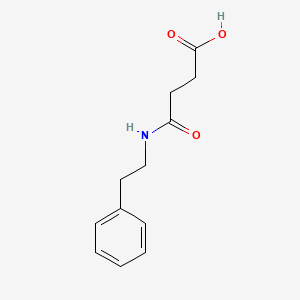

![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)
